molecular formula C10H10ClN3O B2901996 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol CAS No. 932373-78-9

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol

Cat. No. B2901996
M. Wt: 223.66
InChI Key: WSUODQLMJIMHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol” is a complex organic compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a 2-chlorobenzyl group and a methanol group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a benzyl group with a chlorine atom at the 2-position, and a methanol group . The exact structure would depend on the specific locations of these groups within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could make the compound more polar, while the methanol group could make it capable of forming hydrogen bonds .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known properties of similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUODQLMJIMHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol

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